methyl (2R)-6-oxopiperidine-2-carboxylate CAS number and structure
methyl (2R)-6-oxopiperidine-2-carboxylate CAS number and structure
An In-depth Technical Guide to Methyl (2R)-6-oxopiperidine-2-carboxylate: A Key Chiral Building Block in Modern Synthesis
This technical guide provides a comprehensive overview of methyl (2R)-6-oxopiperidine-2-carboxylate, a valuable chiral intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, established synthetic protocols, detailed analytical characterization, and its strategic applications in the development of complex molecular architectures and pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Compound Identification and Properties
Methyl (2R)-6-oxopiperidine-2-carboxylate is a cyclic amino acid ester, specifically a δ-lactam, which possesses a defined stereocenter at the C2 position. This chirality, combined with the conformational rigidity of the piperidine ring, makes it a highly sought-after synthon for introducing stereochemical control in the synthesis of sophisticated target molecules.
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IUPAC Name : methyl (2R)-6-oxopiperidine-2-carboxylate[1]
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Synonyms : methyl (R)-6-oxopiperidine-2-carboxylate
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Chemical Structure :
(Image generated based on IUPAC name)
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Molecular Formula : C₇H₁₁NO₃[1]
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SMILES : O=C(NC1=O)OC[1]
Physicochemical Data
The physicochemical properties of this compound are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Source |
| Molecular Weight | 157.17 g/mol | [1][3] |
| Physical Form | Solid | |
| Melting Point | 70-75 °C | [2] |
| Boiling Point | 437.0 ± 38.0 °C (Predicted) | [4] |
| XLogP3 | -0.1 (Predicted) | [5] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| Storage | Sealed in dry, room temperature |
Synthesis and Stereochemical Control
The enantiopure nature of methyl (2R)-6-oxopiperidine-2-carboxylate is its most valuable attribute. While various de novo asymmetric syntheses of the piperidine core exist, such as rhodium-catalyzed hydrogenation of pyridine derivatives, a highly practical and common route to this specific ester involves the esterification of its corresponding carboxylic acid, (2R)-6-Oxopiperidine-2-carboxylic acid (also known as D-Pyrohomoglutamic acid), which is commercially available.[6]
The choice of esterification method is governed by the need to avoid racemization and protect other functional groups. The Fischer-Speier esterification, using an alcohol under acidic catalysis, is a robust and scalable method.
Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis from the corresponding carboxylic acid.
Objective: To synthesize methyl (2R)-6-oxopiperidine-2-carboxylate via acid-catalyzed esterification of (2R)-6-oxopiperidine-2-carboxylic acid.
Materials:
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(2R)-6-Oxopiperidine-2-carboxylic acid (1.0 eq)
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Methanol (MeOH), anhydrous (20-30 volumes)
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Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic, e.g., 0.1-0.2 eq)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup : A flame-dried round-bottom flask is charged with (2R)-6-oxopiperidine-2-carboxylic acid (1.0 eq) and anhydrous methanol (20 volumes). The mixture is stirred to form a suspension.
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Acid Catalyst Addition : The flask is cooled in an ice bath (0 °C). Thionyl chloride (0.2 eq) is added dropwise via syringe. Causality: SOCl₂ reacts with methanol in situ to generate HCl gas and methyl sulfite, providing anhydrous acidic conditions that drive the esterification equilibrium forward and minimize side reactions involving water.
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Reaction Progression : After addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature, followed by heating to reflux (approx. 65 °C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
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Workup : The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure using a rotary evaporator.
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Neutralization : The residue is carefully dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous layer is back-extracted with ethyl acetate. Trustworthiness: This step is critical to remove the acid, preventing potential hydrolysis of the ester product during storage or subsequent steps.
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Purification : The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Synthetic Workflow Diagram
Caption: Workflow for Synthesis via Esterification.
Analytical and Spectroscopic Profile
Structural confirmation of methyl (2R)-6-oxopiperidine-2-carboxylate relies on a combination of spectroscopic techniques. Below are the expected data based on its chemical structure and analysis of similar compounds.[7][8]
| Technique | Expected Observations |
| ¹H NMR | δ ~ 3.75 (s, 3H, -OCH₃); δ ~ 4.2-4.3 (dd, 1H, H-2); δ ~ 3.2-3.4 (m, 2H, H-5); δ ~ 1.8-2.4 (m, 4H, H-3, H-4); δ ~ 6.5-7.5 (br s, 1H, -NH). |
| ¹³C NMR | δ ~ 172-174 (Ester C=O); δ ~ 170-172 (Lactam C=O); δ ~ 55-57 (C-2); δ ~ 52-53 (-OCH₃); δ ~ 45-48 (C-5); δ ~ 25-30 (C-3); δ ~ 20-25 (C-4).[9] |
| IR (Infrared) | ν ~ 3200-3300 cm⁻¹ (N-H stretch); ν ~ 2850-2960 cm⁻¹ (C-H stretch); ν ~ 1735-1750 cm⁻¹ (Ester C=O stretch); ν ~ 1660-1680 cm⁻¹ (Amide/Lactam C=O stretch). |
| Mass Spec (MS) | [M+H]⁺ = 158.08; [M+Na]⁺ = 180.06. Key fragments may include loss of methoxy (-31) or the carbomethoxy group (-59).[5] |
Applications in Drug Discovery and Development
The piperidine scaffold is one of the most prevalent N-heterocycles in approved pharmaceuticals.[10] Methyl (2R)-6-oxopiperidine-2-carboxylate serves as a high-value intermediate, providing a stereochemically defined and conformationally constrained framework for building more complex drug candidates.
Role as a Chiral Building Block
The primary application of this molecule is as a chiral building block. The ester functionality serves as a handle for further chemical transformations (e.g., amide bond formation, reduction to an alcohol), while the lactam can be reduced to a piperidine or modified. Its parent acid has been instrumental in synthesizing potent and selective inhibitors of the immunoproteasome subunit LMP2, which is a target in autoimmune diseases and certain cancers.[6] It is also a component in the synthesis of peptide analogs.[6]
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Expertise & Experience Insight : In drug design, introducing a rigid cyclic structure like a piperidine can significantly improve binding affinity and selectivity for a target protein by reducing the entropic penalty of binding. The (R)-stereocenter of this molecule allows for precise spatial orientation of substituents to optimize interactions within a binding pocket.
Logical Workflow in Target Synthesis
The following diagram illustrates the logical flow of how this intermediate is incorporated into a more complex, hypothetical bioactive molecule.
Caption: Role as a Chiral Intermediate in Synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for methyl (2R)-6-oxopiperidine-2-carboxylate is not widely available, data from closely related compounds, such as its parent carboxylic acid, provide guidance for safe handling.
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Hazard Classifications : Expected to be an irritant. Hazard statements for the parent acid include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
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Precautionary Statements :
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P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
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P280 : Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[11]
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P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
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Personal Protective Equipment (PPE) : Use of a dust mask, safety glasses, and chemical-resistant gloves is recommended.
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
Methyl (2R)-6-oxopiperidine-2-carboxylate is a synthetically versatile and valuable chiral building block. Its well-defined stereochemistry and rigid cyclic structure provide a reliable platform for the development of complex molecular targets, particularly in the pharmaceutical industry. Understanding its synthesis, properties, and analytical profile is essential for its effective application in modern organic chemistry.
References
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ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved February 13, 2026, from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 13, 2026, from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2014). Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. Retrieved February 13, 2026, from [Link]
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 13, 2026, from [Link]
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MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved February 13, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 6-oxopiperidine-2-carboxylate (C7H11NO3). Retrieved February 13, 2026, from [Link]
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ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved February 13, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 13, 2026, from [Link]
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Thieme. (n.d.). 6.7 Pyroglutamic Acid Peptides. Retrieved February 13, 2026, from [Link]
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